REACTION_SMILES
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[Ag+2:33].[Br:14][CH2:15][c:16]1[cH:17][cH:18][cH:19][cH:20][cH:21]1.[C:29](=[O:30])([O-:31])[O-:32].[CH3:22][c:23]1[cH:24][cH:25][cH:26][cH:27][cH:28]1.[Cl:1][c:2]1[c:3]([F:13])[cH:4][c:5]2[cH:6][cH:7][nH:8][c:9](=[O:12])[c:10]2[cH:11]1>>[Cl:1][c:2]1[c:3]([F:13])[cH:4][c:5]2[cH:6][cH:7][n:8][c:9]([O:12][CH2:15][c:16]3[cH:17][cH:18][cH:19][cH:20][cH:21]3)[c:10]2[cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Ag+2]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=c1[nH]ccc2cc(F)c(Cl)cc12
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Name
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Type
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product
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Smiles
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Fc1cc2ccnc(OCc3ccccc3)c2cc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |